Benethamine penicillin
Description
Properties
CAS No. |
751-84-8 |
|---|---|
Molecular Formula |
C31H35N3O4S |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1 |
InChI Key |
JAQPGQYDZJZOIN-LQDWTQKMSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Other CAS No. |
751-84-8 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
enethamine penicillin benethamine penicillin G |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the dissolution of penicillin G in an alkaline aqueous solution, typically using sodium hydroxide (NaOH) to deprotonate the carboxylic acid group. The resulting sodium salt of penicillin G reacts with N-benzyl-β-phenylethylamine under controlled pH and temperature conditions. Key parameters include:
-
pH Control : Maintained between 6.5–8.0 to optimize salt formation while minimizing β-lactam ring hydrolysis.
-
Temperature : Reactions are conducted below 26°C to prevent thermal degradation of penicillin.
-
Solvent System : A mixture of water and organic solvents (e.g., ethanol, dichloromethane) enhances solubility and reaction efficiency.
The structural integrity of this compound is confirmed via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), which identify characteristic peaks for the β-lactam ring (1,750 cm⁻¹) and aromatic C-H stretches (3,000 cm⁻¹).
Formulation into Injectable Suspensions
This compound’s low aqueous solubility (0.1% w/v at 40°C) necessitates formulation as a stable suspension for intramuscular administration. The process involves multiple excipients to ensure homogeneity, sterility, and prolonged release.
Suspension Vehicle Composition
The injectable suspension comprises:
| Component | Function | Concentration Range |
|---|---|---|
| Sodium citrate | Buffering agent (pH 7.0–7.5) | 0.5–1.5% w/v |
| Carboxymethylcellulose | Suspending agent | 0.2–0.8% w/v |
| Polysorbate 80 | Wetting agent | 0.05–0.2% w/v |
| Benzyl alcohol | Bacteriostatic preservative | 0.9–1.1% w/v |
Data derived from clinical formulations show that these excipients maintain colloidal stability for ≥24 months under refrigeration.
Particle Size Optimization
Grinding or micronization reduces crystalline this compound to particles <10 μm, ensuring uniform suspension and minimal syringe blockage. Laser diffraction analysis reveals that 90% of particles fall within 2–8 μm, balancing injectability and dissolution kinetics.
Purification and Crystallization Techniques
Post-synthesis, this compound undergoes crystallization to achieve pharmaceutical-grade purity.
Solvent-Antisolvent Crystallization
The crude product is dissolved in a warm ethanol-water mixture (70:30 v/v) and precipitated by gradual addition of cold n-hexane. This method yields needle-shaped crystals with >99% purity, as verified by high-performance liquid chromatography (HPLC).
Drying and Lyophilization
Crystals are vacuum-dried at 30°C for 48 hours, achieving a residual moisture content <0.5% (Karl Fischer titration). Lyophilization is avoided due to β-lactam sensitivity to freeze-thaw stress.
Analytical Characterization
Quality control protocols ensure batch consistency and compliance with pharmacopeial standards.
Potency Assays
Microbiological agar diffusion assays using Staphylococcus aureus (ATCC 6538) confirm a potency of 1,100 units/mg, correlating with UV spectrophotometry at 263 nm (ε = 16,200 L·mol⁻¹·cm⁻¹).
Chemical Reactions Analysis
Benethamine penicillin undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form benzylpenicillin and N-benzyl-β-phenylethylamine.
Oxidation: This compound can undergo oxidation reactions, leading to the formation of degradation products.
Substitution: The β-lactam ring of this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include benzylpenicillin, N-benzyl-β-phenylethylamine, and various substituted derivatives .
Scientific Research Applications
Clinical Applications
Benzathine penicillin is primarily used in the treatment and prevention of several bacterial infections:
- Syphilis : It is the first-line treatment for syphilis due to its efficacy against Treponema pallidum, the causative agent of the disease. Studies have demonstrated that benzathine penicillin effectively clears the infection and reduces transmission rates, especially in high-risk populations such as those with HIV .
- Rheumatic Fever : Benzathine penicillin is crucial in preventing rheumatic fever, particularly in patients with a history of rheumatic heart disease. It is administered intramuscularly to maintain therapeutic levels over extended periods, thus preventing streptococcal infections that could trigger rheumatic fever .
- Skin Infections : The antibiotic is also indicated for treating skin infections caused by susceptible strains of bacteria, including certain types of Streptococcus and Staphylococcus species .
Pharmacological Insights
Benzathine penicillin works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This mechanism leads to bacterial lysis and death, making it effective against a range of gram-positive bacteria. Its pharmacokinetics allow for prolonged action, making it suitable for conditions requiring sustained antibacterial activity .
Case Studies and Safety Data
Several case studies highlight both the efficacy and risks associated with benzathine penicillin:
- A case series reported nine instances of severe non-allergic reactions following benzathine penicillin administration. These reactions were linked to underlying cardiac conditions rather than allergic responses, emphasizing the need for careful patient assessment before administration .
- Another study analyzed adverse reactions among over 3 million patients treated with benzathine penicillin. The findings indicated a very low incidence of serious adverse events, reinforcing its safety profile when used appropriately .
Data Table: Clinical Applications and Efficacy
Research Applications
Beyond clinical use, benzathine penicillin serves various research purposes:
- Microbiological Studies : It is utilized to assess bacterial susceptibility patterns in laboratory settings. Researchers can study resistance mechanisms by exposing different bacterial strains to benzathine penicillin.
- Pharmaceutical Development : The compound plays a role in developing new formulations and delivery systems for antibiotics, contributing to advancements in pharmaceutical sciences.
Mechanism of Action
Benethamine penicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The molecular targets of this compound include PBPs, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .
Comparison with Similar Compounds
Benethamine Penicillin vs. Procaine Penicillin
- Chemical Structure : this compound is derived from N-benzyl-β-phenylethylamine, whereas procaine penicillin combines penicillin G with procaine (a local anesthetic). These structural differences influence solubility and release kinetics .
- Duration of Action : A 300,000-unit dose of this compound maintains therapeutic blood levels for 3–5 days, compared to 24 hours for procaine penicillin .
- Dosage Regimen : Benethamine requires a single injection, while procaine penicillin necessitates daily administration (e.g., 300,000 units/day for 3 days) .
Benethamine also reduced hospital visits, lowering the risk of nosocomial infections .
This compound vs. Benzathine Penicillin
- Chemical Structure : Benzathine penicillin uses N,N'-dibenzylethylenediamine as the counterion, resulting in even lower solubility and longer duration (1–4 weeks) compared to benethamine .
- Indications : Benzathine penicillin is preferred for long-term prophylaxis (e.g., syphilis, rheumatic fever), whereas benethamine is suited for intermediate-term infections (3–5 days) .
- Side Effects : Both compounds exhibit low systemic toxicity, but improper intramuscular administration of benethamine can cause localized pain (2.6% incidence) .
Efficacy in Specific Infections
Early Syphilis
While benzathine penicillin (2.4 million units) remains the gold standard for syphilis, benethamine has shown utility in combination therapies. A study using Triplopen (benethamine, procaine, and benzyl penicillin) reported a 7% treatment failure rate, lower than procaine penicillin alone (15%) .
Ocular Infections
In veterinary studies, this compound ointment demonstrated a prolonged decline time (56 ± 4.5 hours) in bovine conjunctival fluid compared to procaine penicillin (37 ± 4 hours), attributed to its formulation and solubility .
Stability and Formulation
This compound suspensions exhibit greater stability than aqueous penicillin G but are less stable than benzathine formulations. High-performance liquid chromatography (HPLC) analyses confirm that benethamine’s suspension form minimizes degradation, ensuring reliable potency over time .
Biological Activity
Benethamine penicillin, also known as benzathine penicillin G, is a long-acting form of penicillin that plays a critical role in the treatment and prevention of various bacterial infections. This compound is particularly significant in the management of rheumatic fever and syphilis, among other infections. The following sections provide an in-depth look at its biological activity, pharmacokinetics, clinical applications, and case studies.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly effective against gram-positive organisms.
- Bactericidal Activity : The compound is classified as a bactericidal antibiotic, meaning it kills bacteria rather than merely inhibiting their growth. This property is crucial in treating serious infections where rapid bacterial eradication is necessary .
2. Pharmacokinetics
The pharmacokinetic profile of this compound shows significant implications for its clinical use:
- Absorption and Distribution : After intramuscular injection, this compound is slowly released into the bloodstream, providing prolonged antibacterial activity. It achieves peak serum concentrations within 24 to 48 hours and maintains therapeutic levels for several days .
- Half-life : The half-life of this compound ranges from 12 to 24 hours, allowing for less frequent dosing compared to other forms of penicillin .
- Volume of Distribution : It distributes widely in body tissues and fluids, including synovial fluid and lung tissue, which is beneficial for treating infections localized in these areas .
3. Clinical Applications
This compound is widely used for various indications:
- Rheumatic Fever Prophylaxis : It is the standard treatment for secondary prophylaxis against rheumatic fever, particularly in children who have had a previous episode. Regular injections help prevent recurrence by suppressing Streptococcus pyogenes infections .
- Syphilis Treatment : The compound is effective in treating both primary and secondary syphilis. Studies indicate a high cure rate with minimal adverse effects when administered correctly .
Table 1: Clinical Indications for this compound
| Indication | Recommended Dosage |
|---|---|
| Rheumatic Fever | 1.2 million units IM every 4 weeks |
| Primary Syphilis | 2.4 million units IM as a single dose |
| Secondary Syphilis | 2.4 million units IM as a single dose |
| Prevention of ARF | 1.2 million units IM every 4 weeks |
4. Safety Profile
The safety profile of this compound has been extensively studied, particularly in pregnant populations:
- Adverse Effects : Serious adverse reactions are rare. In a large cohort study involving over 3 million patients, the incidence of anaphylaxis was found to be approximately 0.002%, indicating a very low risk associated with its use .
- Pregnancy Safety : Studies show no significant adverse effects on pregnant women or their fetuses when treated with this compound for syphilis or other infections .
5. Case Studies
Several case studies highlight the efficacy and challenges associated with this compound treatment:
- Case Study on Neurosyphilis : A report documented a patient with neurosyphilis who initially failed treatment with standard doses of penicillin G but responded favorably after receiving an extended course of this compound . This underscores the importance of adherence to treatment protocols and monitoring patient responses.
- Population Pharmacokinetics Study : A recent study investigated the pharmacokinetics of this compound in children at high risk for rheumatic heart disease. Results indicated that dosing adjustments based on body weight were necessary to optimize therapeutic outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
